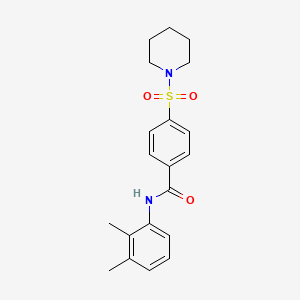

N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15-7-6-8-19(16(15)2)21-20(23)17-9-11-18(12-10-17)26(24,25)22-13-4-3-5-14-22/h6-12H,3-5,13-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWRICJXEGKTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” typically involves the following steps:

Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-aminobenzenesulfonyl chloride with piperidine under controlled conditions to form the sulfonyl chloride intermediate.

Coupling with the amine: The intermediate is then reacted with 2,3-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfinyl or thiol derivatives.

Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. The inhibition of MDM2 leads to the activation of p53, promoting apoptosis in cancer cells.

Case Study : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 50 nM against A549 lung cancer cells, indicating potent activity.

| Activity Type | Cell Line | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various | <100 | Enhances p53 activity |

| Antiproliferative | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

Antibacterial and Antifungal Activity

Preliminary studies have indicated that derivatives of sulfonamide compounds exhibit antibacterial and antifungal properties. The presence of the piperidine ring enhances interaction with bacterial enzymes and fungal cell membranes.

Case Study : A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed varying degrees of inhibition, suggesting that modifications to the structure could enhance efficacy.

| Activity Type | Pathogen | Zone of Inhibition (mm) | Comments |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | Moderate activity |

| Antifungal | Candida albicans | 12 | Further optimization needed |

Neuropharmacological Effects

Research suggests that compounds with piperidine structures can affect neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.

Case Study : In animal models, administration of this compound resulted in reduced anxiety-like behaviors, possibly through modulation of serotonin receptors.

Mechanism of Action

The mechanism of action of “N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)acetamide

- N-(2,3-dimethylphenyl)-4-(morpholin-4-ylsulfonyl)benzamide

- N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzoic acid

Uniqueness

“N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” is unique due to its specific structural features, such as the presence of both the piperidine and sulfonylbenzamide moieties. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes the biological activity, structure-activity relationships (SAR), and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure includes a sulfonamide group attached to a piperidine ring and a dimethyl-substituted phenyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 344.46 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives display inhibitory effects against various bacterial strains, including Streptococcus pneumoniae .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes. Notably, it has shown activity against diphosphomevalonate decarboxylase, an enzyme involved in the mevalonate pathway critical for cholesterol synthesis. The compound demonstrated an IC50 value of approximately 3700 nM, indicating moderate inhibition .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study investigated the effects of sulfonamide derivatives on cancer cell lines. The results indicated that certain modifications on the benzamide scaffold enhanced cytotoxicity against colon carcinoma cells (HCT-15), suggesting that the structural features of this compound may similarly impact its efficacy against tumor cells .

- Antifungal Activity : Another study highlighted the antifungal properties of related pyrazole derivatives, suggesting that similar mechanisms may be applicable to this compound. These compounds were effective against several phytopathogenic fungi .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of both the piperidine and sulfonamide moieties in enhancing biological activity. Modifications to the phenyl ring (such as dimethyl substitutions) have been shown to improve binding affinity and selectivity towards target enzymes or receptors .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including sulfonylation, amidation, and cyclization. Key steps include:

- Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with piperidine to form the sulfonamide intermediate.

- Amidation : Coupling the sulfonamide intermediate with 2,3-dimethylaniline using coupling agents like EDC/HOBt in DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Intermediates are characterized via TLC (Rf values), HPLC (purity >95%), and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirmation?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths (e.g., S–N bond: 1.63 Å) and dihedral angles (e.g., 85° between benzamide and piperidine planes) .

- NMR spectroscopy : Key signals include a singlet for methyl groups (δ 2.3–2.5 ppm) and splitting patterns for piperidine protons (δ 1.5–3.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 413.1542) .

Q. What preliminary assays are used to assess its biological activity, and how are targets identified?

Initial screens include:

- Enzyme inhibition assays : Testing against kinases (e.g., EGFR) or proteases (IC50 values reported in µM range) .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine D3 receptor, Ki ~120 nM) . Targets are prioritized via docking studies (AutoDock Vina) and pharmacophore modeling .

Advanced Research Questions

Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved for this compound?

Discrepancies often arise from:

- Metabolic instability : Use microsomal stability assays (e.g., rat liver microsomes, t1/2 <30 min) to identify rapid oxidation of the piperidine ring. Mitigate via deuteration or fluorination .

- Poor bioavailability : Conduct PK/PD modeling to correlate plasma exposure (AUC) with target engagement. Optimize formulations using nanoemulsions or prodrugs (e.g., ester derivatives) .

- Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale preparation?

Optimization methods include:

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min for amidation steps (yield increase from 65% to 88%) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl intermediates .

- Process analytical technology (PAT) : In-line FTIR monitors sulfonylation progress, reducing over-reaction byproducts .

Q. How do structural modifications influence SAR for this compound’s anti-inflammatory activity?

Key SAR insights:

- Piperidine substitution : 2-Methylpiperidine increases COX-2 inhibition (IC50: 0.8 µM vs. 3.2 µM for unsubstituted piperidine) due to enhanced hydrophobic pocket binding .

- Benzamide para-substituents : Electron-withdrawing groups (e.g., -CF3) improve metabolic stability but reduce solubility (logP >4.5). Balance via -SO2NH2 or PEG-linked moieties .

- 2,3-Dimethylphenyl group : Removal abolishes activity, suggesting critical van der Waals interactions with the target’s hydrophobic cleft .

Q. What computational methods are used to predict off-target interactions and toxicity?

Advanced workflows include:

- Molecular dynamics simulations (MD) : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize targets .

- Proteome-wide docking : Use SwissTargetPrediction to rank off-target risks (e.g., hERG channel inhibition predicted at IC50 >10 µM) .

- Toxicity prediction : ADMETlab 2.0 assesses hepatotoxicity (e.g., CYP3A4 inhibition flagged for 2-methylpiperidine derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

Potential causes and solutions:

- Assay variability : Standardize protocols using Eurofins Panlabs kinase panels for cross-study comparability .

- Compound purity : Require orthogonal purity validation (HPLC + NMR + HRMS) for published data .

- Cell line differences : Use ATCC-validated lines (e.g., HEK293 vs. HeLa) and report passage numbers .

Q. Why does this compound show variable solubility in pharmacokinetic studies?

Factors include:

- pH-dependent solubility : Poor solubility at physiological pH (1.2 µg/mL) vs. acidic pH (15 µg/mL). Address with salt forms (e.g., mesylate) .

- Aggregation : Dynamic light scattering (DLS) detects nanoparticles (>500 nm) in PBS. Use surfactants (e.g., Tween-80) to stabilize .

Methodological Recommendations

- Synthetic Optimization : Prioritize microwave-assisted and flow chemistry for reproducibility .

- Biological Assays : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) for target engagement .

- Data Reporting : Adopt MIAME standards for omics data and FAIR principles for raw datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.